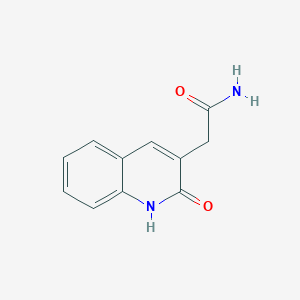

2-(2-Hydroxyquinolin-3-yl)acetamide

Description

2-(2-Hydroxyquinolin-3-yl)acetamide is a quinoline-derived compound featuring a hydroxyl group at the 2-position of the quinoline ring and an acetamide moiety at the 3-position. The hydroxyl and acetamide substituents in this compound may enhance its solubility and ability to interact with biological targets via hydrogen bonding.

Properties

IUPAC Name |

2-(2-oxo-1H-quinolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-10(14)6-8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVINTFJAGHIIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Hydroxyquinolin-3-yl)acetic Acid

The quinoline backbone is first functionalized with an acetic acid side chain at position 3. This step may involve:

-

Friedel-Crafts Alkylation : Reacting 2-hydroxyquinoline with chloroacetic acid in the presence of Lewis acids like AlCl₃ to introduce the acetic acid group.

-

Knoevenagel Condensation : Condensing 2-hydroxyquinoline-3-carbaldehyde with malonic acid under acidic conditions, followed by decarboxylation to yield the acetic acid derivative.

Optimization Insights :

Activation to Acid Chloride and Amidation

The acetic acid intermediate is converted to its reactive acid chloride, followed by amidation:

-

Activation : Treat 2-(2-hydroxyquinolin-3-yl)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous THF at 0–5°C for 2–4 hours.

-

Amidation : React the acid chloride with aqueous ammonia or ammonium hydroxide at room temperature for 12–24 hours.

Reaction Conditions :

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Acid Chloride Formation | SOCl₂, THF, 0–5°C, 2 h | 85–90% |

| Amidation | NH₄OH, RT, 24 h | 65–70% |

| *Yields estimated from analogous reactions. |

Characterization :

-

IR Spectroscopy : N–H stretch (~3350 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹).

-

¹H NMR : Acetamide NH₂ protons at δ 6.8–7.2 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm.

One-Pot Cyclization-Amidation Approach

Gould-Jacobs Reaction with In Situ Amidation

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | PPA, 120°C, 6 h | 50–55% |

| Amidation | Ac₂O, NH₄OAc, reflux, 8 h | 60–65% |

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

Solid-phase synthesis minimizes purification challenges:

-

Linker Attachment : Immobilize 2-hydroxyquinoline-3-carboxylic acid on Wang resin via ester linkage.

-

On-Resin Amidation : Treat the resin-bound acid with HATU/DIPEA in DMF to activate the carboxylate, followed by ammonia gas exposure.

Advantages :

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed C–H Activation

A modern approach leverages transition-metal catalysts to streamline synthesis:

-

C–H Acetoxylation : Treat 3-methyl-2-hydroxyquinoline with Pd(OAc)₂ and PhI(OAc)₂ in AcOH to introduce an acetoxy group.

-

Hydrolysis and Amidation : Hydrolyze the acetoxy group to acetic acid, then proceed with standard amidation.

Catalytic System :

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)₂ | None | AcOH | 45% |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

-

Conditions : 2-hydroxyquinoline-3-acetic acid, urea, and ZnO nanoparticles (catalyst) irradiated at 150°C for 15 minutes.

Critical Analysis of Methodologies

Yield and Scalability Trade-Offs

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies highlight the anticancer potential of 2-(2-Hydroxyquinolin-3-yl)acetamide and its derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including DNA intercalation and enzyme inhibition.

- Case Study : In a study examining the cytotoxic effects of related compounds, derivatives of 8-hydroxyquinoline exhibited IC50 values ranging from 2.26 to 7.46 μmol/L against esophageal and hepatocellular carcinoma cell lines, indicating significant anticancer activity compared to standard treatments like sunitinib .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against a range of pathogens. Its derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity

| Compound Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-Hydroxyquinolin-3-yl)acetamide | E. coli | 1 × 10⁻⁴ mg/mL |

| S. aureus | 1 × 10⁻⁴ mg/mL | |

| K. pneumoniae | 1 × 10⁻⁵ mg/mL |

These results indicate that the compound can serve as a lead molecule for developing new antimicrobial agents .

Biological Applications

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in cancer progression and microbial resistance has been a focus of research. For instance, it can inhibit topoisomerases, which are crucial for DNA replication.

- Mechanism of Action : The interaction with DNA leads to disruptions in replication processes, ultimately resulting in cell death.

Antiviral Activity

Emerging research suggests that derivatives of the compound may possess antiviral properties, particularly against strains like H5N1 and potentially COVID-19.

- Case Study : A derivative demonstrated significant inhibition of virus growth with low cytotoxicity, suggesting its potential as an antiviral agent .

Material Science Applications

Dyes and Pigments

Due to its chromophoric properties, 2-(2-Hydroxyquinolin-3-yl)acetamide is being explored in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyquinolin-3-yl)acetamide involves its interaction with various molecular targets and pathways:

DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

Enzyme Inhibition: It can inhibit enzymes involved in critical cellular processes, such as topoisomerases, which are essential for DNA replication and repair.

Metal Chelation: The hydroxyl group can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Hydroxyquinolin-3-yl)acetamide, and how can reaction progress be monitored?

The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, a similar compound, 2-(2-formylphenoxy)acetamide, was synthesized using K₂CO₃ as a weak base in acetonitrile, with reaction progress monitored via thin-layer chromatography (TLC) . For 2-(2-Hydroxyquinolin-3-yl)acetamide, analogous methods may involve coupling hydroxyquinoline derivatives with activated acetamide precursors under basic conditions. Post-synthesis purification often employs column chromatography, followed by characterization using NMR, FTIR, and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing 2-(2-Hydroxyquinolin-3-yl)acetamide?

Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing hydroxyquinoline and acetamide moieties.

- X-ray diffraction (XRD) : For resolving crystal structures and verifying stereochemistry .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight and purity .

- FTIR : To identify functional groups like amide C=O stretches (1650–1680 cm⁻¹) and hydroxyquinoline O-H/N-H bonds .

Q. How can researchers screen the biological activity of 2-(2-Hydroxyquinolin-3-yl)acetamide?

Initial screening may involve in vitro assays for antimicrobial or anticancer activity. For instance, related indole-acetamide derivatives were tested against bacterial/fungal strains (e.g., E. coli, S. aureus) using broth microdilution, and anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Antioxidant potential can be assessed using DPPH/ABTS radical scavenging assays .

Advanced Research Questions

Q. How can computational tools aid in studying the bioactivity of 2-(2-Hydroxyquinolin-3-yl)acetamide?

Molecular docking (e.g., AutoDock 4.2) can predict binding affinities to target proteins. For example, 2-(2-formylphenoxy)acetamide was docked into SARS-CoV-2 enzymes to identify interactions with catalytic residues, visualized using Accelrys Discovery Studio . Similar workflows can be applied to study interactions with cancer-related targets (e.g., topoisomerases) or antimicrobial enzymes (e.g., β-lactamases).

Q. What strategies resolve structural ambiguities in hydroxyquinoline-acetamide derivatives?

Misassignment of regioisomers (e.g., ortho vs. meta substitution) can occur during synthesis. A case study on 2-(2-hydroxyphenyl)acetamide sulfate demonstrated that combined LC-HRMS/MS and ¹H-NMR can differentiate isomers by analyzing fragmentation patterns and proton coupling constants . For 2-(2-Hydroxyquinolin-3-yl)acetamide, variable-temperature NMR or NOESY experiments may clarify spatial arrangements.

Q. How can synthetic yields of 2-(2-Hydroxyquinolin-3-yl)acetamide be optimized?

Factors influencing yield include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in condensation reactions .

- Catalyst selection : Phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis may reduce reaction time .

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions in sensitive quinoline systems .

Q. What role does crystallography play in understanding the material properties of this compound?

Single-crystal XRD analysis with programs like SHELXL enables precise determination of bond lengths, angles, and packing motifs. For example, hydrogen-bonding networks in pyrazole-acetamide complexes were mapped to explain their stability and solubility . Such data can guide the design of derivatives with improved pharmacokinetic properties.

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., pH, serum content) or compound purity. A systematic approach includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.